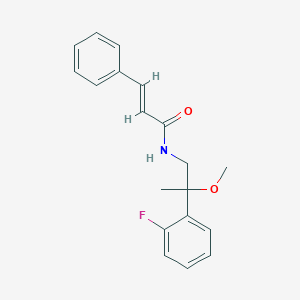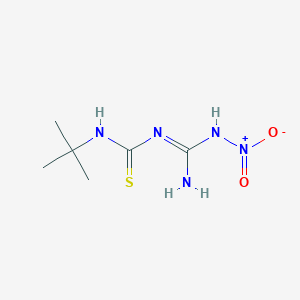![molecular formula C21H23ClN4O3S3 B2505061 (1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)(4-(7-Chlor-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 1101177-24-5](/img/structure/B2505061.png)
(1-(Thiophen-2-ylsulfonyl)pyrrolidin-2-yl)(4-(7-Chlor-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O3S3 and its molecular weight is 511.07. The purity is usually 95%.
BenchChem offers high-quality (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
In einer Studie von Jyothi et al. wurde eine Reihe neuartiger Derivate aus dieser Verbindung synthetisiert. Insbesondere wurden N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide (8a–e) und N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide (9a–e) auf ihre entzündungshemmende Aktivität untersucht . Bemerkenswert ist:
Hemmung des Quorum Sensing
Obwohl diese Verbindung nicht direkt untersucht wurde, deuten ihre Strukturmerkmale auf eine mögliche Hemmung des Quorum Sensing hin. Bakterien nutzen Quorum-Sensing-Pfade, um Verhaltensweisen wie Biofilmbildung und Virulenzproduktion zu koordinieren . Weitere Forschung könnte die Auswirkungen auf die bakterielle Kommunikation untersuchen.
Antimikrobielle und Antikrebsaktivitäten
Es wurden Anstrengungen unternommen, die pharmakologischen Aktivitäten neu synthetisierter N-(4-(4-Bromphenyl)thiazol-2-yl)-2-Chlorethacetamid-Derivate zu untersuchen. Obwohl diese Verbindung nicht speziell getestet wurde, kann ihre strukturelle Ähnlichkeit eine Untersuchung antimikrobieller und antikanzerogener Eigenschaften rechtfertigen .
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, but without specific research, it’s hard to say definitively.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target were a protein, the compound might bind to the protein and alter its function. The presence of a piperazine ring and a thiophene ring could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s bioavailability and distribution in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound had anti-inflammatory activity, it might reduce inflammation in the body .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s solubility could affect its distribution in the body and its stability could be affected by temperature and pH .
Eigenschaften
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-6-7-15(22)19-18(14)23-21(31-19)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)17-5-3-13-30-17/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWRGSBEWDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
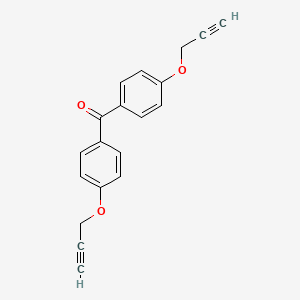
![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
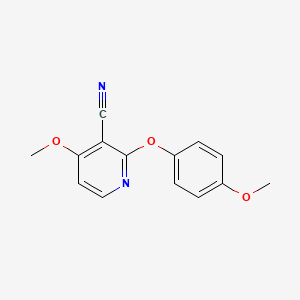

![4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2504985.png)
![7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2504986.png)
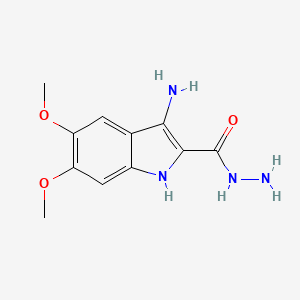
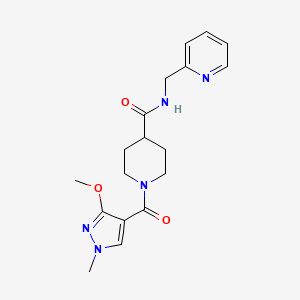

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)
